molecular formula C19H24O2 B14406105 4-(2,6,6-Trimethyl-3-phenoxycyclohex-1-en-1-yl)but-3-en-2-one CAS No. 84817-82-3

4-(2,6,6-Trimethyl-3-phenoxycyclohex-1-en-1-yl)but-3-en-2-one

Cat. No.: B14406105
CAS No.: 84817-82-3
M. Wt: 284.4 g/mol
InChI Key: NAMLCEQVCWFWGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6,6-Trimethyl-3-phenoxycyclohex-1-en-1-yl)but-3-en-2-one is a chemical compound with the molecular formula C19H26O2 It is known for its unique structure, which includes a phenoxy group attached to a cyclohexene ring, and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6,6-Trimethyl-3-phenoxycyclohex-1-en-1-yl)but-3-en-2-one typically involves the reaction of 2,6,6-trimethylcyclohex-1-en-1-yl derivatives with phenoxy compounds under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where the cyclohexenone derivative reacts with a phenoxyacetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,6,6-Trimethyl-3-phenoxycyclohex-1-en-1-yl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles such as amines or thiols replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amino or thio derivatives

Scientific Research Applications

4-(2,6,6-Trimethyl-3-phenoxycyclohex-1-en-1-yl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological targets.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,6,6-Trimethyl-3-phenoxycyclohex-1-en-1-yl)but-3-en-2-one involves its interaction with specific molecular targets. The phenoxy group and the cyclohexene ring play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    β-Ionone: A structurally related compound with a similar cyclohexene ring but lacking the phenoxy group.

    4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one: Another related compound with a similar backbone but different substituents.

Uniqueness

4-(2,6,6-Trimethyl-3-phenoxycyclohex-1-en-1-yl)but-3-en-2-one is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

84817-82-3

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

4-(2,6,6-trimethyl-3-phenoxycyclohexen-1-yl)but-3-en-2-one

InChI

InChI=1S/C19H24O2/c1-14(20)10-11-17-15(2)18(12-13-19(17,3)4)21-16-8-6-5-7-9-16/h5-11,18H,12-13H2,1-4H3

InChI Key

NAMLCEQVCWFWGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1OC2=CC=CC=C2)(C)C)C=CC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.